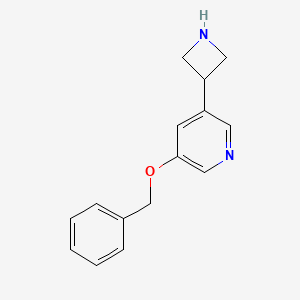
3-(3-Azetidinyl)-5-(benzyloxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD32662327 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD32662327 involves several steps, starting with the preparation of the precursor materials. The reaction conditions typically include controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield. One common synthetic route involves the use of organic solvents and reagents under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of MFCD32662327 is scaled up using large reactors and continuous flow systems. The process is optimized to maximize efficiency and minimize waste. Key parameters such as temperature, pressure, and reaction time are carefully controlled to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions: MFCD32662327 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of specific functional groups in the compound’s structure.
Common Reagents and Conditions: Common reagents used in the reactions of MFCD32662327 include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products: The major products formed from the reactions of MFCD32662327 depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
MFCD32662327 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic pathways to create complex molecules. In biology, it serves as a probe to study biochemical processes and interactions. In medicine, MFCD32662327 is investigated for its potential therapeutic properties and its role in drug development. Industrially, it is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of MFCD32662327 involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
MFCD32662327 can be compared with other similar compounds to highlight its uniqueness Similar compounds may include those with analogous functional groups or structural features The comparison can focus on differences in reactivity, stability, and applications
Conclusion
MFCD32662327 is a versatile compound with significant potential in various scientific and industrial applications. Its unique properties and reactivity make it a valuable tool in research and development across multiple fields. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utilization and lead to new discoveries and innovations.
Properties
Molecular Formula |
C15H16N2O |
|---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
3-(azetidin-3-yl)-5-phenylmethoxypyridine |
InChI |
InChI=1S/C15H16N2O/c1-2-4-12(5-3-1)11-18-15-6-13(7-17-10-15)14-8-16-9-14/h1-7,10,14,16H,8-9,11H2 |
InChI Key |
HACGXVAVWIKUPR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=CC(=CN=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanecarbonitrile](/img/structure/B13696080.png)
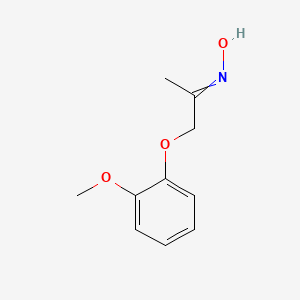

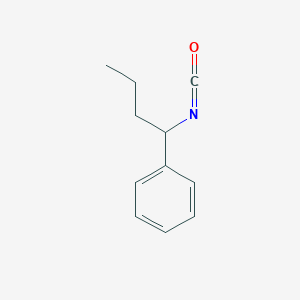
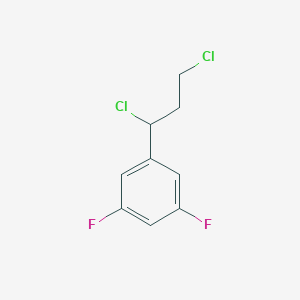
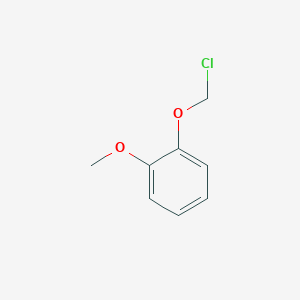
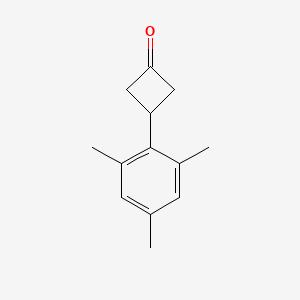
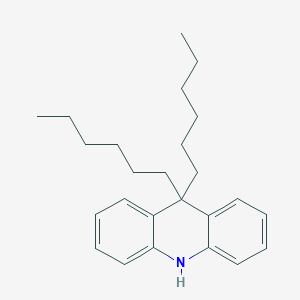
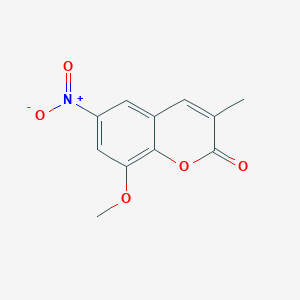
![5,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13696161.png)
![2-[2-Bromo-4-(trifluoromethyl)phenyl]-1,1,1,3,3,3-hexafluoro-2-propanol](/img/structure/B13696162.png)
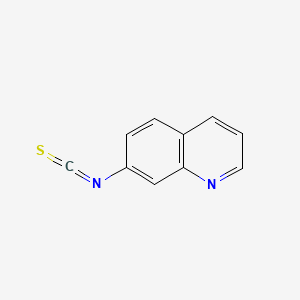
![5-Bromo-4-[4-(pentyloxy)phenyl]imidazole-2-carbaldehyde](/img/structure/B13696164.png)
